1,2-ビス(2,4,6-トリブロモフェノキシ)エタン-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

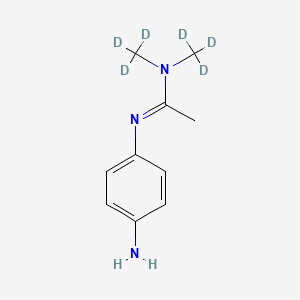

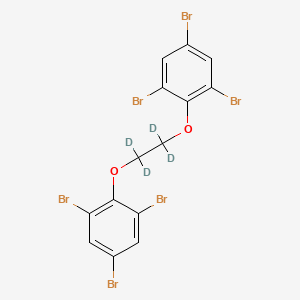

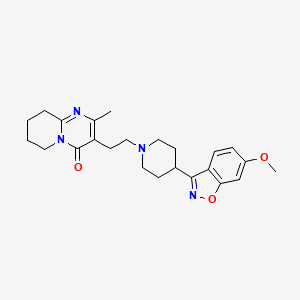

1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 is a novel brominated flame retardant. It is widely used as an alternative to polybrominated diphenyl ethers (PBDEs), which have been banned due to their environmental persistence and toxicity . This compound is known for its high thermal stability and effectiveness in reducing flammability in various materials, including plastics, textiles, and electronics .

科学的研究の応用

1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 has a wide range of scientific research applications, including:

作用機序

Target of Action

1,2-Bis(2,4,6-tribromophenoxy)ethane-d4, also known as BTBPE, is a type of brominated flame retardant (BFR) that is widely used in domestic and commercial products to prevent fire propagation . The primary targets of BTBPE are the IRX3/NOS2 axis in the jejunum, ileum, and IEC6 cells .

Mode of Action

BTBPE interacts with its targets by causing inflammation and necroptosis in the jejunum and ileum, as well as destruction of the tight junctions and mucus layer . Moreover, BTBPE activates the IRX3/NOS2 axis both in vivo and in vitro .

Biochemical Pathways

The mechanism and kinetics of the ·OH-initiated atmospheric reaction of BTBPE have been investigated. The results indicate that ·OH addition and hydrogen abstraction pathways in the initiated reactions are competitive, with a rate constant ratio of 3:1 . The intermediates formed would react with O2/NO to finally form peroxy radicals and OH-BTBPE, which tends to be more toxic .

Pharmacokinetics

It is known that btbpe is highly hydrophobic , which suggests that it may have low bioavailability due to poor water solubility. It is also known to be persistent in the environment , suggesting that it may accumulate in the body over time.

Result of Action

The exposure to BTBPE results in inflammation and necroptosis in the jejunum and ileum, as well as destruction of the tight junctions and mucus layer . Moreover, BTBPE activates the IRX3/NOS2 axis both in vivo and in vitro . Blocking the IRX3/NOS2 axis can effectively inhibit necroptosis and restore tight junction .

Action Environment

BTBPE is widely present in natural environments, including water, air, and soil, as well as in daily life-associated activities . The environmental factors such as the presence of other chemicals, temperature, and pH could potentially influence the action, efficacy, and stability of BTBPE.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 typically involves the reaction of 2,4,6-tribromophenol with ethylene glycol in the presence of a base, such as potassium carbonate . The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of 1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production . Quality control measures are implemented to ensure the purity and consistency of the final product .

化学反応の分析

Types of Reactions

1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 undergoes several types of chemical reactions, including:

Reduction: Reduction reactions can occur in the presence of reducing agents, resulting in the removal of bromine atoms.

Substitution: The bromine atoms in the compound can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can produce debrominated compounds .

類似化合物との比較

1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 is compared with other similar brominated flame retardants, such as polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCD) . While all these compounds are effective flame retardants, 1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 is considered to have a lower environmental persistence and toxicity compared to PBDEs . it still poses environmental and health risks, necessitating further research and risk assessment .

List of Similar Compounds

- Polybrominated diphenyl ethers (PBDEs)

- Hexabromocyclododecane (HBCD)

- Tetrabromobisphenol A (TBBPA)

- Decabromodiphenyl ethane (DBDPE)

特性

IUPAC Name |

1,3,5-tribromo-2-[1,1,2,2-tetradeuterio-2-(2,4,6-tribromophenoxy)ethoxy]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br6O2/c15-7-3-9(17)13(10(18)4-7)21-1-2-22-14-11(19)5-8(16)6-12(14)20/h3-6H,1-2H2/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATIGPZCMOYEGE-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OCCOC2=C(C=C(C=C2Br)Br)Br)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1Br)Br)Br)OC2=C(C=C(C=C2Br)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

691.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,4R,6E,10E,11aR)-10-methyl-4-[(Z)-2-methylbut-2-enoyl]oxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylic acid](/img/structure/B587287.png)

![Methyl (3S)-3-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B587289.png)

amino]-4-(phenylmethoxy)-benzenepropanoic Acid Methyl Ester](/img/structure/B587290.png)

![1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide](/img/structure/B587292.png)

![L-Glutamic acid-[3,4-3H]](/img/structure/B587306.png)